
Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] is a complex organic compound known for its unique structure and properties. It is a phenolic compound with multiple phenol groups attached to a central carbon atom, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] typically involves the reaction of phenol derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Phenolic compounds are known for undergoing electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, often in anhydrous solvents to prevent side reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s phenolic structure makes it useful in studying enzyme interactions and as a potential antioxidant.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects, is ongoing.
Industry: It is employed as a stabilizer in polymers and as an additive in lubricants and coatings to enhance performance and durability.
Wirkmechanismus
The mechanism by which Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] exerts its effects involves interactions with various molecular targets. Its phenolic groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. This property is particularly valuable in preventing oxidative damage in biological systems and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4,4’-isopropylidenedi-:
Phenol, 4-(1-methyl-1-phenylethyl)-: This compound shares the phenolic structure but has different substituents on the aromatic ring.
Uniqueness
Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] is unique due to its specific arrangement of phenolic groups and the central carbon atom, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Eigenschaften
CAS-Nummer |
111850-25-0 |
|---|---|
Molekularformel |
C43H58O3 |
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
4-[4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol |
InChI |
InChI=1S/C43H58O3/c1-27(34-24-37(41(44)21-28(34)2)31-14-8-5-9-15-31)20-40(35-25-38(42(45)22-29(35)3)32-16-10-6-11-17-32)36-26-39(43(46)23-30(36)4)33-18-12-7-13-19-33/h21-27,31-33,40,44-46H,5-20H2,1-4H3 |
InChI-Schlüssel |
PRMDDINQJXOMDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
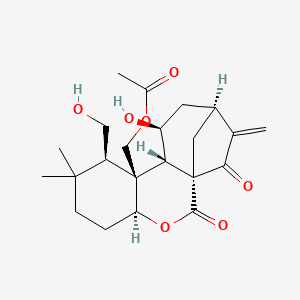
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
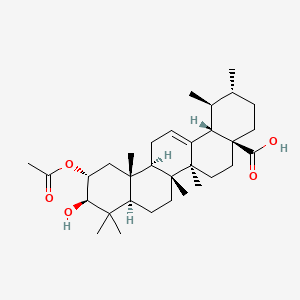
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
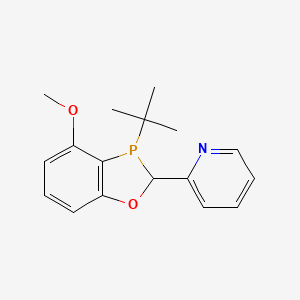
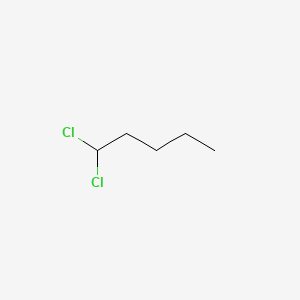
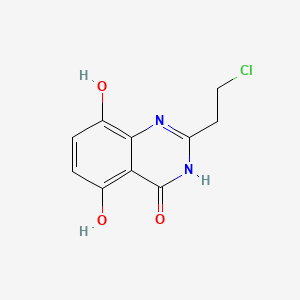

![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
